molecular formula C6H9N3O2 B2889272 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid CAS No. 871892-44-3

2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

Cat. No. B2889272
CAS RN: 871892-44-3
M. Wt: 155.157
InChI Key: SZHPLTRAPHLPQM-UHFFFAOYSA-N
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Description

2-Ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a derivative of triazole . Triazoles are five-membered heterocycles with two carbon atoms and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazoles has been revolutionized by the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction . This reaction allows for the formation of these structures using a reliable, regioselective, and high-yielding process . A series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides, which are analogues of febuxostat, were synthesized and evaluated for their in vitro xanthine oxidase (XO) inhibitory activity .


Chemical Reactions Analysis

The chemical reactions involving triazoles are diverse. The CuAAC reaction has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .

Scientific Research Applications

Xanthine Oxidase Inhibition

This compound has been evaluated for its potential as a xanthine oxidase inhibitor . Xanthine oxidase (XO) is an enzyme involved in purine metabolism and is a target for treating gout. Derivatives of 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid have shown high potency in inhibiting XO activity, which could lead to the development of new therapeutic agents .

Synthesis of Bioactive Molecules

The triazole ring is a common motif in many bioactive molecules. The versatility of 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid allows for its use in the synthesis of various drugs and bioactive compounds. For instance, it can be used to synthesize analogs of febuxostat, a drug used to lower uric acid levels .

Flow Chemistry Applications

In the field of flow chemistry, this compound can be utilized in the synthesis of 1,2,3-triazoles using continuous flow conditions. This method is advantageous for producing these compounds with high functional group tolerance and yields, which is beneficial for industrial-scale chemical production .

Antiepileptic Drug Synthesis

The triazole ring structure is integral to certain antiepileptic drugs. The compound can be used in the synthesis of such drugs, like rufinamide, which is used to treat seizures associated with Lennox-Gastaut syndrome .

Antibacterial Research

Research into the antibacterial properties of triazole derivatives is ongoing. Molecular docking studies suggest that compounds like 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid could bind to bacterial enzymes and inhibit their function, providing a pathway for the development of new antibiotics .

Material Science

The triazole ring is known for its stability and ability to participate in various chemical reactions, making it valuable in material science. It can be incorporated into polymers or used to create novel materials with specific properties .

properties

IUPAC Name

2-ethyl-5-methyltriazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-9-7-4(2)5(8-9)6(10)11/h3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHPLTRAPHLPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(C(=N1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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